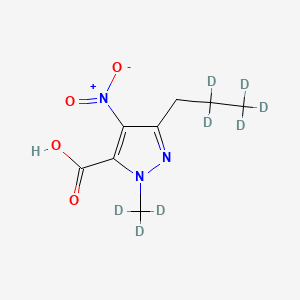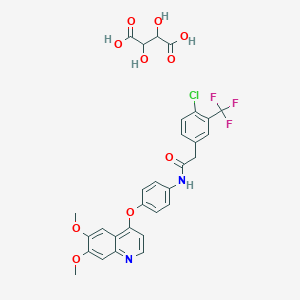![molecular formula C25H15ClF2N4O2 B12429349 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a pyrimido5,4-dbenzazepine core substituted with chloro and difluorophenyl groups, and a benzoic acid moiety with tetradeuterium substitution. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid involves multiple steps. The starting materials typically include 2,6-difluorobenzaldehyde, 9-chloro-5H-pyrimido5,4-dbenzazepine, and 2,3,5,6-tetradeuteriobenzoic acid. The synthetic route generally follows these steps:
- Formation of the pyrimido5,4-dbenzazepine core : This step involves the cyclization of 2,6-difluorobenzaldehyde with appropriate amines under acidic or basic conditions to form the benzazepine core.
- Chlorination : The benzazepine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
- Coupling with benzoic acid : The chlorinated benzazepine is coupled with 2,3,5,6-tetradeuteriobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The chloro and difluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles like amines in the presence of a base such as sodium hydroxide.
- Oxidation : Oxidized derivatives of the benzazepine core.
- Reduction : Reduced derivatives with hydrogenated functional groups.
- Substitution : Substituted derivatives with new functional groups replacing the chloro or difluorophenyl groups.
Applications De Recherche Scientifique
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
- Industry : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]benzoic acid
- 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid
Uniqueness: The uniqueness of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid lies in its tetradeuterium substitution, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H15ClF2N4O2 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)/i4D,5D,7D,8D |
Clé InChI |
HHFBDROWDBDFBR-YBNXMSKUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC2=NC=C3CN=C(C4=C(C3=N2)C=CC(=C4)Cl)C5=C(C=CC=C5F)F)[2H] |
SMILES canonique |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
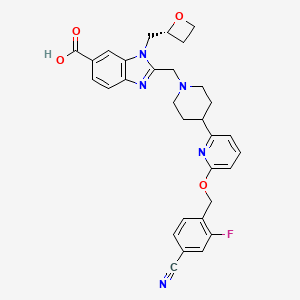

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
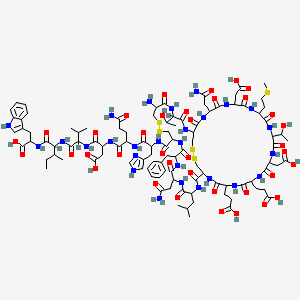

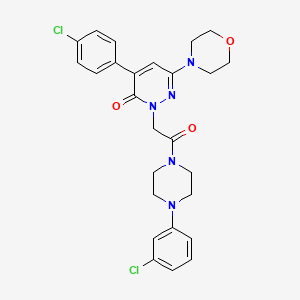

![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
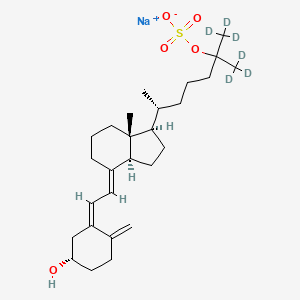
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
